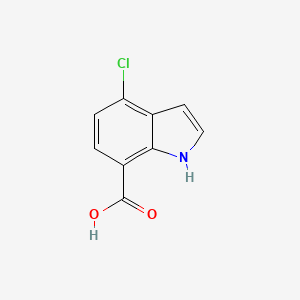

4-Chloro-1H-indole-7-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1H-indole-7-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-7-2-1-6(9(12)13)8-5(7)3-4-11-8/h1-4,11H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSSABPRCBJORSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60740339 | |

| Record name | 4-Chloro-1H-indole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60740339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875305-77-4 | |

| Record name | 4-Chloro-1H-indole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60740339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloro-1H-indole-7-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1H-indole-7-carboxylic acid is a vital heterocyclic scaffold in medicinal chemistry. Its substituted indole core is a privileged structure found in numerous pharmacologically active compounds. The specific 4-chloro and 7-carboxy substitution pattern offers unique opportunities for further chemical modification, making it a valuable building block in the design and synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the most practical and efficient synthesis pathway for this key intermediate, alongside a discussion of alternative strategies, underpinned by mechanistic insights and detailed experimental protocols.

Primary Synthesis Pathway: A Modern Approach from a Substituted Benzopyran

The most direct and scalable synthesis of a precursor to this compound has been reported by Alper and Nguyen, detailing the preparation of methyl 7-chloroindole-4-carboxylate.[1] This method stands out for its efficiency and avoidance of chromatographic purification for the key indole formation step. The pathway commences with the synthesis of a substituted benzopyran derivative, which is then converted to the indole core. The final step involves the hydrolysis of the methyl ester to yield the target carboxylic acid.

Synthesis of the Key Precursor: Methyl 7-Chloroindole-4-carboxylate

The synthesis begins with the preparation of 6-chloro-5-nitro-1H-isochromen-1-one, which serves as the foundational building block for the indole ring system. This is followed by a reductive cyclization to form the indole scaffold.

Step 1: Synthesis of 6-Chloro-5-nitro-1H-isochromen-1-one

A plausible route to this starting material involves the nitration and subsequent cyclization of a suitably substituted phenylacetic acid derivative. While the specific synthesis of this starting material is not detailed in the primary reference, a general approach can be devised based on established organic chemistry principles.

Step 2: Reductive Cyclization to form Methyl 7-Chloroindole-4-carboxylate

The key transformation in this pathway is the reductive cyclization of 6-chloro-5-nitro-1H-isochromen-1-one to afford the indole core. This reaction is typically achieved using a reducing agent such as iron in acetic acid or catalytic hydrogenation. The Alper and Nguyen procedure provides a robust method for this conversion.[1]

Final Step: Hydrolysis to this compound

The terminal step in the synthesis is the hydrolysis of the methyl ester of the indole-4-carboxylate to the desired carboxylic acid. This can be accomplished under either acidic or basic conditions.[2]

Experimental Protocol: Hydrolysis of Methyl 4-Chloro-1H-indole-7-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 4-chloro-1H-indole-7-carboxylate in a mixture of methanol and water.

-

Addition of Base: Add an aqueous solution of sodium hydroxide (1.5 - 2.0 equivalents) to the flask.

-

Heating: Heat the reaction mixture to reflux and maintain for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. If a co-solvent was used, remove it under reduced pressure.

-

Acidification: Carefully add dilute hydrochloric acid to the aqueous solution until the pH is acidic (pH 2-3), which will precipitate the carboxylic acid.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

| Step | Reactant | Reagents | Solvent | Temperature | Time | Yield |

| 1 | Methyl 4-chloro-1H-indole-7-carboxylate | NaOH (aq) | Methanol/Water | Reflux | 1-4 h | High |

Table 1: Summary of the hydrolysis of methyl 4-chloro-1H-indole-7-carboxylate.

Alternative Synthetic Strategies

Reissert Indole Synthesis

The Reissert indole synthesis is a classical method that begins with an ortho-nitrotoluene derivative.[3] For the synthesis of this compound, a potential starting material would be 2-methyl-3-chloro-6-nitrobenzoic acid.

Proposed Reissert Pathway:

-

Condensation: Condensation of 2-methyl-3-chloro-6-nitrotoluene with diethyl oxalate in the presence of a strong base (e.g., potassium ethoxide) would yield the corresponding o-nitrophenylpyruvate.

-

Reductive Cyclization: Reductive cyclization of the pyruvate derivative using a reducing agent like zinc in acetic acid would furnish the indole-2-carboxylic acid.

-

Decarboxylation and Functional Group Manipulation: Subsequent decarboxylation and functional group interconversions would be necessary to arrive at the target molecule.

Caption: Proposed Reissert synthesis pathway.

Leimgruber-Batcho Indole Synthesis

Similar to the Reissert synthesis, the Leimgruber-Batcho method also commences with an o-nitrotoluene.[4] This pathway involves the formation of an enamine intermediate followed by reductive cyclization.

Proposed Leimgruber-Batcho Pathway:

-

Enamine Formation: Reaction of 2-methyl-3-chloro-6-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine like pyrrolidine would form the corresponding β-dimethylamino-2-nitrostyrene derivative.

-

Reductive Cyclization: Reduction of the nitro group, typically with Raney nickel and hydrazine or catalytic hydrogenation, leads to the formation of the indole ring.

-

Carboxylation: Introduction of the carboxylic acid group at the 7-position would be required in a subsequent step, possibly through directed ortho-metalation.

Caption: Proposed Leimgruber-Batcho synthesis pathway.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. This approach could be employed to introduce the carboxylic acid group at the C7 position of a pre-formed 4-chloroindole.

Proposed DoM Pathway:

-

N-Protection: The indole nitrogen of 4-chloroindole would first need to be protected with a suitable directing group, such as a pivaloyl or triisopropylsilyl (TIPS) group.

-

Lithiation: Treatment with a strong organolithium base (e.g., n-butyllithium or s-butyllithium) would selectively deprotonate the C7 position.

-

Carboxylation: Quenching the resulting aryllithium species with carbon dioxide (dry ice) would introduce the carboxylic acid group.

-

Deprotection: Removal of the N-protecting group would yield the final product.

Caption: Proposed Directed ortho-Metalation pathway.

Conclusion

The synthesis of this compound is a crucial process for the advancement of medicinal chemistry and drug discovery programs. The pathway developed by Alper and Nguyen, starting from a substituted benzopyran, offers a highly efficient and scalable route to a key precursor.[1] Additionally, classical indole syntheses and modern functionalization techniques like directed ortho-metalation provide valuable alternative strategies. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale, and the specific requirements of the research program. This guide provides the necessary technical details and strategic considerations to enable researchers to confidently synthesize this important molecular building block.

References

A Comprehensive Technical Guide to 4-Chloro-1H-indole-7-carboxylic acid

CAS Number: 875305-77-4

This guide provides an in-depth technical overview of 4-Chloro-1H-indole-7-carboxylic acid, a key building block for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, and burgeoning applications in medicinal chemistry, offering field-proven insights and detailed methodologies.

Compound Identity and Physicochemical Properties

This compound is a substituted indole derivative that has garnered significant interest in the field of medicinal chemistry. Its structural features, particularly the presence of a chlorine atom at the 4-position and a carboxylic acid at the 7-position of the indole ring, make it a versatile scaffold for the synthesis of complex molecules with potential therapeutic applications.

| Property | Value | Source |

| CAS Number | 875305-77-4 | [1] |

| Molecular Formula | C₉H₆ClNO₂ | [2] |

| Molecular Weight | 195.6 g/mol | [2] |

| IUPAC Name | This compound | |

| Appearance | Off-white to light yellow solid (Predicted) | |

| Solubility | Soluble in organic solvents like DMSO and methanol. |

Synthesis and Purification

The synthesis of this compound can be achieved through various synthetic routes. A common and practical approach involves the hydrolysis of its corresponding methyl or ethyl ester, which can be prepared via multi-step sequences starting from commercially available precursors. The rationale behind this strategy lies in the relative ease of synthesizing and purifying the ester intermediate, followed by a straightforward deprotection to yield the desired carboxylic acid.

Conceptual Synthetic Workflow

The synthesis generally follows a logical progression from a substituted nitrobenzene to the final indole-7-carboxylic acid. Key transformations often include a condensation reaction to form a nitrostyrene derivative, followed by a reductive cyclization to construct the indole ring system. The ester functionality, incorporated early in the sequence, serves as a stable protecting group for the carboxylic acid and facilitates purification. The final step is a robust hydrolysis reaction.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol: Hydrolysis of Methyl 4-chloro-1H-indole-7-carboxylate

This protocol describes the final step in the synthesis, the hydrolysis of the methyl ester to the carboxylic acid. This method is widely applicable for the deprotection of ester groups in related structures.[3][4][5]

Materials:

-

Methyl 4-chloro-1H-indole-7-carboxylate

-

Methanol

-

10% Aqueous Sodium Hydroxide (NaOH) solution

-

1 M Hydrochloric Acid (HCl)

-

Distilled water

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Filtration apparatus

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

Procedure:

-

Dissolution: In a round-bottom flask, dissolve methyl 4-chloro-1H-indole-7-carboxylate in methanol.

-

Hydrolysis: To the stirred solution, add a 10% aqueous solution of sodium hydroxide. The amount of NaOH should be in molar excess to ensure complete hydrolysis.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC). The disappearance of the starting ester spot indicates the completion of the reaction.

-

Cooling and Neutralization: After completion, cool the reaction mixture to room temperature. Carefully acidify the mixture with 1 M hydrochloric acid until the pH is acidic (pH ~2-3). This will protonate the carboxylate salt, causing the carboxylic acid to precipitate out of the solution.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the solid with cold distilled water to remove any inorganic salts.

-

Drying: Dry the purified this compound under vacuum to a constant weight.

Self-Validation: The purity of the final product can be confirmed by measuring its melting point and by spectroscopic analysis (NMR, IR, and MS). The disappearance of the methyl ester signal in the 1H NMR spectrum and the appearance of a broad carboxylic acid proton signal are key indicators of a successful reaction.

Spectroscopic Characterization (Predicted)

| Spectroscopy | Predicted Chemical Shifts/Signals |

| ¹H NMR (in DMSO-d₆) | δ ~13.0 (br s, 1H, COOH), δ ~11.5 (s, 1H, NH), δ ~7.5-7.0 (m, 3H, Ar-H), δ ~6.5 (m, 1H, Ar-H) |

| ¹³C NMR (in DMSO-d₆) | δ ~168 (C=O), δ ~140-110 (aromatic carbons), δ ~100 (C3 of indole) |

| IR (KBr) | ~3300 cm⁻¹ (N-H stretch), ~3000-2500 cm⁻¹ (O-H stretch, broad), ~1680 cm⁻¹ (C=O stretch) |

| Mass Spec (ESI-) | m/z 194.0 [M-H]⁻ |

Applications in Drug Discovery and Medicinal Chemistry

The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates.[10] The specific substitution pattern of this compound makes it a valuable starting material for the synthesis of targeted therapeutics, particularly in oncology.

Role as a Pharmaceutical Building Block

This compound serves as a crucial intermediate in the synthesis of more complex molecules. The carboxylic acid group provides a handle for various chemical modifications, such as amide bond formation, allowing for the attachment of different pharmacophores to explore structure-activity relationships (SAR).[11][12][13]

Targeting Oncogenic Pathways

Derivatives of indole-7-carboxylic acid have shown promise as inhibitors of key proteins involved in cancer progression. For instance, certain tricyclic indoles derived from 2-indole carboxylic acids have been identified as potent and selective inhibitors of Mcl-1, an anti-apoptotic protein overexpressed in many cancers.[10] The general principle involves designing molecules that can fit into the binding pocket of the target protein, with the indole scaffold providing a rigid core and the substituents at the 4 and 7 positions contributing to specific interactions.

Caption: Inhibition of the Mcl-1 anti-apoptotic protein by indole-7-carboxylic acid derivatives.

The inhibition of such pathways can lead to the selective killing of cancer cells, making these compounds attractive candidates for further development as anti-cancer drugs.[14][15]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound.

-

Hazard Statements: May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

-

Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, remove the person to fresh air. If swallowed, call a poison center or doctor.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

Conclusion

This compound is a valuable and versatile building block in the field of drug discovery. Its synthesis, while requiring multiple steps, is achievable through established chemical transformations. The strategic placement of the chloro and carboxylic acid functionalities on the indole scaffold provides a platform for the development of potent and selective inhibitors of various therapeutic targets, particularly in the realm of oncology. As research continues, the importance of this compound as a key intermediate for the synthesis of novel therapeutics is expected to grow.

References

- 1. cenmed.com [cenmed.com]

- 2. rsc.org [rsc.org]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. One-step synthesis of pharmaceutical building blocks: new method for anti-Michael reaction | EurekAlert! [eurekalert.org]

- 12. researchgate.net [researchgate.net]

- 13. Chiral Building Blocks - Buchler GmbH [buchler-gmbh.com]

- 14. Hedgehog-Gli Signaling Pathway Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of the signal transducer and activator of transcription-3 (STAT3) signaling pathway by 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 4-Chloro-1H-indole-7-carboxylic acid

Introduction and Overview

4-Chloro-1H-indole-7-carboxylic acid is a substituted indole derivative, a class of heterocyclic compounds of immense interest to the fields of medicinal chemistry and materials science. The indole scaffold is a core structural component in numerous natural products and pharmaceutically active compounds, including the amino acid tryptophan.[1] The strategic placement of a chlorine atom at the 4-position and a carboxylic acid group at the 7-position imparts specific physicochemical and reactive properties, making it a valuable and versatile building block in organic synthesis.[2]

This guide provides a comprehensive overview of the known physical and chemical properties of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its structural attributes, spectroscopic signature, synthetic pathways, reactivity, and safety protocols, providing a foundational understanding for its application in advanced research.

Key Identifiers:

-

IUPAC Name: this compound[2]

-

CAS Number: 875305-77-4[3]

-

Molecular Formula: C₉H₆ClNO₂[3]

-

Molecular Weight: 195.60 g/mol [3]

Physicochemical Properties

The physical properties of a compound are critical for its handling, formulation, and application in experimental settings. While comprehensive experimental data for this specific isomer is not widely published, a combination of vendor-supplied information and computational predictions provides a solid baseline.

This compound typically presents as a white to off-white solid and, characteristic of many carboxylic acids, is expected to be soluble in polar organic solvents.[2]

| Property | Value / Description | Source(s) |

| Molecular Formula | C₉H₆ClNO₂ | [3] |

| Molecular Weight | 195.60 g/mol | [3] |

| Appearance | White to off-white solid | [2] |

| Purity | Typically ≥95-98% | [3][4] |

| Solubility | Soluble in polar solvents like DMSO and alcohols. | [2] |

| Storage | Store in a cool, dry, well-ventilated place. | [5] |

Spectroscopic Analysis

Spectroscopic analysis is fundamental for structure verification and purity assessment. Below is a predicted analysis based on the known structure of this compound and general principles of spectroscopy.

¹H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen atoms in the molecule:

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically far downfield (>12 ppm), due to strong deshielding and hydrogen bonding.

-

Indole N-H Proton: A broad singlet, often in the range of 10-12 ppm.

-

Aromatic Protons: The protons on the indole ring system (at positions 2, 3, 5, and 6) will appear in the aromatic region (approx. 6.5-8.0 ppm). Their specific chemical shifts and coupling patterns (doublets, triplets) will depend on their electronic environment, influenced by the chlorine and carboxylic acid groups.

¹³C NMR Spectroscopy (Carbon NMR)

The carbon NMR spectrum will provide information on the carbon framework:

-

Carbonyl Carbon (-COOH): The most deshielded carbon, appearing in the 165-180 ppm range.

-

Aromatic Carbons: Multiple signals between 100-140 ppm, corresponding to the eight carbons of the indole ring. The carbon attached to the chlorine atom (C4) will be significantly affected.

Infrared (IR) Spectroscopy

The IR spectrum is key for identifying functional groups:

-

O-H Stretch (Carboxylic Acid): A very broad absorption band from approximately 2500 to 3300 cm⁻¹.

-

N-H Stretch (Indole): A moderate, sharp peak around 3300-3500 cm⁻¹.

-

C=O Stretch (Carbonyl): A strong, sharp absorption band in the region of 1680-1710 cm⁻¹.

-

C-Cl Stretch: An absorption in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): A peak at m/z ≈ 195.6.

-

Isotope Peak (M+2): A characteristic peak at m/z ≈ 197.6, approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.

-

Fragmentation: A common fragmentation pattern for carboxylic acids is the loss of the carboxyl group (-COOH), which would result in a significant fragment ion.

Chemical Synthesis and Purification

Reissert Indole Synthesis (A Probable Pathway)

The Reissert indole synthesis is a powerful method for creating indoles from ortho-nitrotoluenes.[6][7] This pathway is particularly suitable for producing indole-2-carboxylic acids, which could be adapted for a 7-carboxylic acid derivative.

Conceptual Protocol:

-

Condensation: An appropriately substituted o-nitrotoluene (e.g., 3-Chloro-2-methyl-nitrobenzene) is condensed with diethyl oxalate in the presence of a strong base like potassium ethoxide. This forms an ethyl o-nitrophenylpyruvate derivative.[6]

-

Reductive Cyclization: The nitro group of the pyruvate derivative is reduced, typically using zinc powder in acetic acid or catalytic hydrogenation. The resulting amine undergoes spontaneous intramolecular cyclization to form the indole ring.[6][8]

-

Hydrolysis (if necessary): If the synthesis yields an ester, it is hydrolyzed to the carboxylic acid using standard acidic or basic conditions.

-

Purification: The final product is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Caption: Conceptual workflow for the Reissert indole synthesis.

Reactivity Profile

The chemical reactivity of this compound is governed by its three key structural components: the electron-rich indole nucleus, the versatile carboxylic acid group, and the chloro-substituent on the benzene ring.

Reactions of the Indole Nucleus

The indole ring is a π-excessive system, making it highly susceptible to electrophilic substitution, preferentially at the C3 position.[9] However, since the C2 and C3 positions are unsubstituted in this molecule, they remain potential sites for reactions like Vilsmeier-Haack formylation or Mannich reactions, although the overall reactivity is modulated by the other substituents.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a hub for chemical transformations, enabling the synthesis of a wide array of derivatives.[10]

-

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) yields the corresponding ester.

-

Amide Formation: Activation of the carboxylic acid (e.g., to an acyl chloride or with coupling reagents like HATU or HBTU) followed by reaction with an amine produces amides. This is a cornerstone of peptide synthesis and medicinal chemistry.[11]

-

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or, more selectively, via borane complexes (BH₃).[12]

Caption: Key reactions of the carboxylic acid functional group.

Applications in Medicinal Chemistry and Drug Development

The indole carboxylic acid scaffold is a privileged structure in drug discovery. Carboxylic acids are prevalent in marketed drugs, often serving as a key interaction point with biological targets through hydrogen bonding or ionic interactions.[13] However, the carboxylic acid moiety can sometimes lead to poor pharmacokinetic properties.[14]

For this reason, this compound is a valuable intermediate. It can be used to synthesize more complex molecules where the acid is converted into an ester, amide, or a bioisostere (a functional group with similar physical or chemical properties that imparts different biological or pharmacokinetic properties).[14] Its derivatives have been investigated for a range of activities. For example, related indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase.[15] The specific substitution pattern of this compound makes it a unique starting point for creating novel chemical entities for high-throughput screening in drug discovery programs.[16]

Safety and Handling Protocols

As with any laboratory chemical, proper safety precautions are essential when handling this compound.

Hazard Identification: Based on available safety data, the compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. CAS 875305-77-4: 1H-Indole-7-carboxylic acid, 4-chloro- [cymitquimica.com]

- 3. achmem.com [achmem.com]

- 4. 875305-77-4,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. Indole-7-carboxylic acid, 97% | Fisher Scientific [fishersci.ca]

- 6. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. bhu.ac.in [bhu.ac.in]

- 10. Khan Academy [khanacademy.org]

- 11. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A facile and chemoselectivity in synthesis of 4-chloro-N-(4-((1-hydroxy-2-methylpropan-2-yl)oxy)phenethyl)benzamide, the alcohol derivative of Bezafibrate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Biological Activity of Substituted Indole-7-Carboxylic Acids

Abstract: The indole nucleus is a cornerstone scaffold in medicinal chemistry, present in a multitude of natural products and synthetic therapeutic agents.[1][2] Its unique ability to mimic peptide structures and engage in reversible binding with various enzymes makes it a privileged framework for drug discovery.[2][3] This guide focuses specifically on the indole-7-carboxylic acid core, a modification that imparts distinct physicochemical properties and directs biological activity towards critical therapeutic targets. We will provide an in-depth analysis of the synthesis, structure-activity relationships (SAR), and mechanisms of action of substituted indole-7-carboxylic acids across key disease areas, including viral infections, cancer, and inflammation. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for advancing the therapeutic potential of this versatile chemical scaffold.

The Indole-7-Carboxylic Acid Scaffold: A Privileged Structure in Drug Discovery

The indole ring system is a dominant feature in pharmaceuticals, largely due to its structural resemblance to tryptophan, which allows it to interact with a wide array of biological targets.[4] The introduction of a carboxylic acid group at the 7-position significantly alters the molecule's electronic and steric properties. This substitution can enhance binding affinity through hydrogen bonding and ionic interactions, improve pharmacokinetic profiles by modifying solubility and metabolic stability, and serve as a crucial chelating group for metal-dependent enzymes.

Synthetic Strategies for 7-Substituted Indoles

The generation of a library of substituted indole-7-carboxylic acids for biological screening hinges on robust and versatile synthetic methodologies. The choice of synthesis is critical as it dictates the feasibility of introducing diverse substituents at various positions of the indole core.

-

Bartoli Indole Synthesis: This method is particularly effective for creating 7-substituted indoles. It involves the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents, providing a direct and practical route to the desired scaffold.[5]

-

Palladium-Catalyzed Coupling Reactions: For more complex substitutions, modern cross-coupling techniques are indispensable. A common strategy involves the ortho-iodination of anilines, followed by a Sonogashira coupling with a protected acetylene. The resulting arylacetylene intermediate can then be cyclized in the presence of a copper catalyst to form the 7-substituted indole ring.[6] This multi-step process offers high yields and tolerates a wide range of functional groups, making it ideal for SAR studies.

The ability to selectively modify the indole core is paramount for optimizing biological activity, a theme that will be explored in the subsequent sections.

Antiviral Properties: Targeting HIV-1 Replication and Entry

Substituted indole-7-carboxylic acids have emerged as a highly potent class of antiviral agents, particularly against the Human Immunodeficiency Virus (HIV-1). Their mechanism of action is often directed at critical viral enzymes or entry processes.

Mechanism of Action: A Dual Threat to HIV-1

2.1.1 HIV-1 Attachment Inhibition A key strategy in anti-HIV drug design is to prevent the virus from entering host cells. Research has identified indole-7-carboxamides as powerful HIV-1 attachment inhibitors.[7] These compounds function by binding to the viral envelope glycoprotein gp120, preventing the conformational changes necessary for the virus to attach to the host cell's CD4 receptor. This blockade of the initial step of the viral lifecycle effectively neutralizes the virus before it can establish an infection.

2.1.2 HIV-1 Integrase Inhibition Another critical target is HIV-1 integrase (IN), the enzyme responsible for inserting the viral DNA into the host genome—a process essential for viral replication.[8][9] The indole-7-carboxylic acid moiety is a key pharmacophore for IN inhibition. The carboxylic acid, along with adjacent heteroatoms, can chelate the divalent metal ions (typically Mg²⁺) in the enzyme's active site.[10][11] This interaction disrupts the catalytic activity of the integrase, halting the integration of viral DNA and thus stopping viral replication.[12] Several indole-based compounds are being investigated as allosteric inhibitors of integrase, binding to the dimer interface rather than the active site.[13]

Structure-Activity Relationship (SAR) for Anti-HIV Activity

Systematic modification of the indole-7-carboxylic acid scaffold has yielded potent inhibitors with picomolar efficacy.[7]

-

The C7-Position: Conversion of the carboxylic acid to various carboxamides is crucial for activity. Simple methyl amides and heteroaryl carboxamides have shown excellent potency in cell-based assays.[7]

-

The Indole Ring: Substitutions at other positions of the indole ring significantly modulate activity. For instance, a fluorine atom at the C4 position has been shown to enhance antiviral potency.[7]

-

The N1-Position: The indole nitrogen often remains unsubstituted to preserve a key hydrogen bond donor interaction within the enzyme's binding pocket.

Quantitative Analysis of Anti-HIV Activity

The following table summarizes the activity of representative indole-7-carboxamide derivatives against HIV-1.

| Compound ID | C7-Substitution | C4-Substitution | Anti-HIV-1 Potency (EC₅₀) | Citation |

| Analog 4 | Methyl Amide | Fluoro | pM range | [7] |

| Series 1 | Heteroaryl Amide | Fluoro | pM range | [7] |

Experimental Protocol: HIV-1 Pseudovirus Neutralization Assay

This protocol is a self-validating system for assessing the ability of a compound to inhibit viral entry.

Objective: To quantify the concentration at which a substituted indole-7-carboxylic acid derivative inhibits 50% of viral entry (IC₅₀).

Materials:

-

HEK293T target cells

-

HIV-1 pseudovirus particles (encoding luciferase and expressing the JRFL envelope)

-

Test compounds (dissolved in DMSO)

-

Cell culture medium (DMEM, 10% FBS, 1% Pen-Strep)

-

Luciferase assay reagent

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight at 37°C, 5% CO₂.

-

Compound Dilution: Prepare a serial dilution of the test compound in cell culture medium. Include a "no-drug" (vehicle control, DMSO) and a "no-virus" (background) control.

-

Incubation: Add the diluted compounds to the cells, followed immediately by the addition of a standardized amount of HIV-1 pseudovirus.

-

Infection: Incubate the plates for 48 hours at 37°C, 5% CO₂ to allow for viral entry and expression of the luciferase reporter gene.

-

Lysis and Luminescence Reading: After incubation, remove the medium, lyse the cells, and add the luciferase assay reagent according to the manufacturer's instructions. Measure the luminescence using a plate reader.

-

Data Analysis:

-

Subtract the background luminescence (no-virus control).

-

Normalize the data by setting the luminescence of the vehicle control to 100%.

-

Plot the percentage of inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Self-Validation:

-

Positive Control: A known HIV-1 entry inhibitor should be run in parallel to validate assay performance.

-

Z'-factor: The statistical effect size between the positive and negative controls should be calculated to ensure the assay is robust and suitable for screening.

Diagram: HIV-1 Lifecycle and Inhibitor Targets

Caption: Key stages of the HIV-1 lifecycle targeted by indole-7-carboxylic acid derivatives.

Anticancer Activity: Targeting Tumor Metabolism and Proliferation

The indole scaffold is a well-established pharmacophore in oncology, with derivatives designed to inhibit various targets crucial for tumor growth and survival.[14][15] While direct examples of indole-7-carboxylic acids are less common than their C2 or C3 counterparts, the principles of targeting key oncogenic pathways are transferable and highlight areas for future development.

Mechanism of Action: Inhibiting Key Oncogenic Pathways

A promising strategy in cancer therapy is to target metabolic pathways that are hijacked by tumors to sustain their rapid growth. Indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO) are two such targets. These enzymes are overexpressed in many cancers and are involved in the kynurenine pathway, which depletes tryptophan and produces immunosuppressive metabolites.[15] Indole-2-carboxylic acid derivatives have been identified as dual inhibitors of IDO1 and TDO, suggesting that the indole carboxylic acid frame is a unique structural feature for this class of inhibitors.[15] This provides a strong rationale for exploring 7-substituted analogs for similar activity.

Furthermore, indole derivatives have been successfully developed as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical drivers of tumor cell proliferation and angiogenesis.[16][17]

Quantitative Analysis of Anticancer Activity

The following table summarizes the growth inhibitory (GI₅₀) or half-maximal inhibitory concentration (IC₅₀) values for representative indole carboxylic acid conjugates against various human cancer cell lines.

| Compound Class | Target Cell Line(s) | Activity Range (GI₅₀/IC₅₀) | Citation(s) |

| Indole-3-acrylic acid conjugates | Leukemia, Solid Tumors | 0.03 - 0.40 µM | [18][19] |

| Indole-3-carboxylic acid conjugates | Leukemia, Solid Tumors | 0.04 - 0.61 µM | [18][19] |

| 5-Hydroxyindole-3-carboxylic esters | Breast (MCF-7) | 4.7 - <10 µM | [20] |

| Indole-2-carboxamides | Various | 26 - 86 nM | [16] |

Experimental Protocol: Cell Viability MTT Assay

This assay is a standard colorimetric method for assessing the cytotoxic or cytostatic effects of a compound on cancer cells.

Objective: To determine the concentration of a compound that inhibits 50% of cell growth (GI₅₀).

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

-

Test compounds (dissolved in DMSO)

-

Cell culture medium

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

96-well plates

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the cells for a specified period (typically 48-72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to calculate the GI₅₀ value.

Self-Validation:

-

Cell Seeding Density: Ensure the cells in the control wells are in the logarithmic growth phase at the end of the assay.

-

Positive Control: The GI₅₀ of the positive control drug should fall within a historically validated range.

Diagram: High-Throughput Screening Workflow

Caption: A typical experimental workflow for identifying anticancer lead compounds.

Anti-Inflammatory and Analgesic Potential

Inflammation and pain are complex biological processes where indole derivatives have historically made a significant impact (e.g., Indomethacin).[21] The indole-7-carboxylic acid scaffold offers opportunities to develop novel agents with improved selectivity and safety profiles.

Mechanism of Action: Modulating Key Pathways

4.1.1 Fatty Acid Amide Hydrolase (FAAH) Inhibition Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[22] By inhibiting FAAH, the endogenous levels of AEA increase, leading to enhanced activation of cannabinoid receptors (CB1 and CB2). This produces analgesic, anti-inflammatory, and anxiolytic effects without the psychoactive side effects associated with direct CB1 agonists.[22][23] Carbamate-based indole derivatives are known FAAH inhibitors, and the indole-7-carboxylic acid scaffold represents a logical starting point for designing novel, non-carbamate inhibitors.[24]

4.1.2 Cyclooxygenase (COX) Inhibition Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX-1 and COX-2 enzymes, which are responsible for prostaglandin synthesis.[21] Indole derivatives have shown significant activity as COX inhibitors.[21] The development of selective COX-2 inhibitors is a key goal to minimize the gastrointestinal side effects associated with COX-1 inhibition. The carboxylic acid moiety is often essential for binding to the active site of COX enzymes, making indole-7-carboxylic acids attractive candidates for this target.

Quantitative Analysis of Anti-Inflammatory Activity

| Compound Class | Assay | Result | Citation |

| Indole Acetohydrazide Derivatives | Carrageenan-induced paw edema | Up to 63.7% inhibition | [21] |

| Ursolic Acid-Indole Conjugates | LPS-induced NO inhibition (IC₅₀) | 2.2 µM | [25][26] |

| Indole-imidazolidine Derivatives | Acetic acid-induced nociception | Up to 63.1% reduction |

Experimental Protocol: In Vitro FAAH Inhibition Assay

This is a fluorometric assay to determine a compound's potency in inhibiting FAAH enzyme activity.

Objective: To measure the IC₅₀ value of a test compound against human FAAH.

Materials:

-

Recombinant human FAAH enzyme

-

FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide, AAMCA)

-

Assay buffer (e.g., Tris-HCl)

-

Test compounds (dissolved in DMSO)

-

96-well black microplates

-

Fluorometric plate reader

Procedure:

-

Compound Plating: Add serial dilutions of the test compound to the wells of the microplate. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., URB597).

-

Enzyme Addition: Add the FAAH enzyme to each well and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the fluorogenic substrate AAMCA to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for 30 minutes. During this time, active FAAH will cleave the substrate, releasing the fluorescent 7-amino-4-methylcoumarin (AMC) product.

-

Fluorescence Reading: Stop the reaction (if necessary, depending on the kit) and measure the fluorescence at the appropriate excitation/emission wavelengths (e.g., 360 nm/465 nm).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to determine the IC₅₀ value.

Self-Validation:

-

Linearity: The reaction should be in the linear range with respect to time and enzyme concentration.

-

Signal-to-Background Ratio: The fluorescence of the uninhibited control should be significantly higher than the background (no enzyme) control.

Diagram: FAAH Inhibition and Endocannabinoid Signaling

Caption: Mechanism of action for FAAH inhibitors in enhancing endocannabinoid signaling.

Conclusion: The Future of Indole-7-Carboxylic Acid Derivatives in Therapeutics

The substituted indole-7-carboxylic acid scaffold is a versatile and powerful platform for the development of novel therapeutics. Its demonstrated success in yielding potent HIV-1 attachment and integrase inhibitors showcases the profound impact that strategic substitution can have on biological activity. The core structural features—a rigid, aromatic indole ring and a functionally critical carboxylic acid—provide a foundation for targeting a diverse range of enzymes and receptors implicated in cancer, inflammation, and pain.

Future research should focus on leveraging advanced synthetic methodologies to create diverse chemical libraries for high-throughput screening against emerging targets. A deeper understanding of the structure-activity relationships, guided by computational modeling and empirical data, will be essential for optimizing lead compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties. The insights and protocols detailed in this guide provide a robust framework for researchers to unlock the full therapeutic potential of this remarkable chemical entity.

References

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 4. researchgate.net [researchgate.net]

- 5. bhu.ac.in [bhu.ac.in]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Indole-based allosteric inhibitors of HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.aip.org [pubs.aip.org]

- 15. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 24. (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. chemrxiv.org [chemrxiv.org]

The Strategic Application of 4-Chloro-1H-indole-7-carboxylic Acid in Modern Medicinal Chemistry: A Technical Guide

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs. Within this privileged scaffold, derivatives of indole-7-carboxylic acid have emerged as particularly valuable building blocks for the synthesis of bioactive molecules. This technical guide provides an in-depth exploration of a specific, yet highly strategic, member of this family: 4-Chloro-1H-indole-7-carboxylic acid. We will dissect its chemical attributes, synthetic routes, and, most critically, its diverse applications in the design and development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their discovery programs.

Introduction: The Significance of the this compound Scaffold

The indole ring system is a prevalent motif in a vast array of biologically active compounds, including the essential amino acid tryptophan and the neurotransmitter serotonin.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal scaffold for engaging with biological targets. The carboxylic acid functionality, particularly at the 7-position, provides a crucial handle for molecular elaboration and can act as a key pharmacophoric element or a bioisostere for other functional groups.[2]

The introduction of a chlorine atom at the 4-position of the indole ring is a strategic modification. Halogen atoms can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. The chloro substituent can also serve as a synthetic handle for further diversification through cross-coupling reactions. This combination of a reactive carboxylic acid and a modulating chloro group makes this compound a highly versatile and sought-after intermediate in drug discovery.

Synthesis and Chemical Properties

A robust and scalable synthesis is paramount for the utility of any building block in medicinal chemistry. While a variety of methods exist for the synthesis of substituted indoles, the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis are among the classical and adaptable routes.[3]

Representative Synthetic Protocol: A Modified Fischer Indole Synthesis

The Fischer indole synthesis provides a reliable method for the preparation of the indole nucleus from an arylhydrazine and an aldehyde or ketone. A potential route to this compound is outlined below.

Workflow for the Synthesis of this compound

Caption: A potential synthetic workflow for this compound.

Step-by-Step Methodology:

-

Nitration and Chlorination: The synthesis would likely commence from a readily available starting material such as o-toluidine, which would undergo nitration and chlorination to yield 2-chloro-6-nitrotoluene.

-

Side-Chain Elaboration: The methyl group of 2-chloro-6-nitrotoluene can be functionalized, for instance, by reaction with methyl oxalate to introduce the necessary carbon framework for the eventual carboxylic acid.

-

Reductive Cyclization: The nitro group is then reduced to an amine, which subsequently undergoes intramolecular cyclization to form the indole ring, yielding methyl 4-chloro-1H-indole-7-carboxylate.

-

Saponification: Finally, the methyl ester is hydrolyzed under basic conditions to afford the target compound, this compound.

Medicinal Chemistry Applications: A Landscape of Therapeutic Potential

The true value of this compound lies in its potential as a scaffold for a diverse range of therapeutic agents. The indole-7-carboxylic acid moiety itself is a key component in compounds targeting various diseases.[4] The addition of the 4-chloro substituent can enhance potency and modulate pharmacokinetic properties.

Kinase Inhibitors: Targeting the Engines of Cellular Proliferation

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The indole scaffold is a well-established framework for the design of kinase inhibitors.[5] The carboxylic acid at the 7-position can form key hydrogen bond interactions within the ATP-binding site of many kinases.

Hypothetical Kinase Inhibitor Design Strategy

Caption: A generalized workflow for developing kinase inhibitors.

The 4-chloro substituent can be strategically employed to occupy hydrophobic pockets within the kinase active site, thereby increasing binding affinity and selectivity. For instance, in the development of inhibitors for Checkpoint Kinase 1 (CHK1), the presence of substituents on the indole ring was found to be crucial for potent activity.[5]

Table 1: Physicochemical Properties of this compound and Related Analogs

| Compound | Molecular Weight | LogP (calculated) | pKa (calculated) |

| Indole-7-carboxylic acid | 161.16 | 1.8 | 4.2 |

| This compound | 195.60 | 2.4 | 3.9 |

Calculated values are estimates and may vary based on the algorithm used.

Antiviral Agents: Combating Infectious Diseases

Indole derivatives have demonstrated significant potential as antiviral agents, with some exhibiting activity against HIV.[6][7] For example, indole-2-carboxylic acid derivatives have been investigated as HIV-1 integrase strand transfer inhibitors (INSTIs).[8] The indole nucleus in these compounds is proposed to chelate with the magnesium ions in the enzyme's active site.[8]

The this compound scaffold could be similarly explored for the development of novel antiviral agents. The carboxylic acid could serve as the metal-chelating pharmacophore, while the 4-chloro substituent could be used to optimize interactions with the surrounding protein residues and the viral DNA.[7]

Anti-inflammatory and Antihypertensive Agents

The indole core is also present in a number of anti-inflammatory and antihypertensive drugs. For instance, Indomethacin is a well-known non-steroidal anti-inflammatory drug (NSAID) featuring an indole nucleus.[1] More recently, indole-3-carboxylic acid derivatives have been designed as angiotensin II receptor 1 (AT1) antagonists for the treatment of hypertension.[9] These compounds have shown potent antihypertensive effects in preclinical models.[9]

The structure-activity relationship (SAR) of these compounds often highlights the importance of the carboxylic acid for activity. The 4-chloro substituent on the indole ring could be used to fine-tune the electronic and steric properties of the molecule to enhance its interaction with the target receptor.

Structure-Activity Relationships (SAR) and Future Directions

The medicinal chemistry applications of this compound are intrinsically linked to the principles of structure-activity relationships. The strategic placement of the chloro and carboxylic acid groups provides a foundation for systematic optimization.

Key SAR Considerations:

-

Carboxylic Acid as an Anchor: The carboxylic acid at the 7-position often acts as a primary binding motif, forming critical hydrogen bonds or ionic interactions with the target protein.

-

The Role of the 4-Chloro Group: The chlorine atom can influence activity through several mechanisms:

-

Lipophilicity: Increasing the overall lipophilicity of the molecule, which can affect cell permeability and plasma protein binding.

-

Steric Effects: The size of the chlorine atom can influence the preferred conformation of the molecule and its fit within a binding pocket.

-

Electronic Effects: The electron-withdrawing nature of chlorine can modulate the pKa of the indole N-H and the carboxylic acid, as well as the reactivity of the indole ring.

-

-

Further Derivatization: Both the carboxylic acid and the indole nitrogen can be readily derivatized to explore a wider chemical space and optimize for potency, selectivity, and pharmacokinetic properties.

Future research efforts should focus on the systematic exploration of derivatives of this compound against a broader range of biological targets. The synthesis of focused libraries of compounds, where the substituents on the indole ring and the nature of the group attached to the carboxylic acid are varied, will be crucial for unlocking the full therapeutic potential of this versatile scaffold.

Conclusion

This compound represents a strategically important and highly versatile building block in modern medicinal chemistry. Its unique combination of a reactive carboxylic acid and a modulating chloro substituent on a privileged indole scaffold provides a powerful platform for the design and synthesis of novel therapeutic agents. From kinase inhibitors for oncology to antiviral agents and treatments for cardiovascular diseases, the potential applications of this molecule are vast and underexplored. This guide serves as a foundational resource to inspire and enable researchers to harness the power of this compound in their quest for the next generation of innovative medicines.

References

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure Property Relationships of Carboxylic Acid Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]

- 4. chemimpex.com [chemimpex.com]

- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-1H-indole-7-carboxylic Acid Derivatives and Analogs for Drug Discovery

This guide provides a comprehensive technical overview of 4-chloro-1H-indole-7-carboxylic acid, its derivatives, and analogs for researchers, scientists, and professionals in drug development. The content herein is structured to offer not just procedural steps but also the scientific rationale behind the methodologies, ensuring a deep and actionable understanding of this important chemical scaffold.

Introduction: The Versatility of the Indole Nucleus in Medicinal Chemistry

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for the development of novel therapeutic agents. The strategic substitution on the indole ring can significantly modulate the pharmacological activity of the resulting compounds. This guide focuses on the this compound core, a scaffold with significant potential for generating diverse libraries of bioactive molecules, particularly in the realm of oncology and kinase inhibition. The presence of a chlorine atom at the 4-position and a carboxylic acid at the 7-position offers two distinct points for chemical modification, allowing for a systematic exploration of the structure-activity relationship (SAR).

Section 1: Synthesis of the this compound Core

A robust and scalable synthesis of the this compound core is paramount for any drug discovery program. While multiple strategies for indole synthesis exist, a practical approach for this specific scaffold involves a multi-step sequence starting from readily available precursors.

Proposed Synthetic Pathway

A plausible and efficient route to methyl 7-chloroindole-4-carboxylate has been reported, which can be adapted to produce the desired carboxylic acid. The general strategy involves the construction of the indole ring via a palladium-catalyzed cyclization.

Caption: Proposed synthetic workflow for a 7-chloro-indole-2-carboxylic acid derivative.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative example based on established indole syntheses and modifications.

Step 1: Synthesis of the Indole Intermediate

-

To a stirred solution of 2-bromo-3-chloroaniline in a suitable solvent (e.g., a mixture of 1M HCl and water) at 0°C, add a solution of sodium nitrite in water dropwise.

-

The resulting diazonium salt is then subjected to a modified Japp-Klingemann reaction to form the indole core.

Step 2: Functionalization and Cyclization

-

The indole intermediate can be further functionalized through various reactions, such as palladium-catalyzed cross-coupling reactions to introduce diversity.

-

For tricyclic analogs, a sequence of reactions including selective reduction, Mitsunobu reaction, allylation, and radical cyclization can be employed to construct the additional ring system.[1]

Step 3: Saponification to the Carboxylic Acid

-

The resulting indole ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide or sodium hydroxide in a mixture of THF and water.

-

Acidification of the reaction mixture with an acid like HCl will precipitate the desired this compound.

Section 2: Derivatization Strategies for Library Generation

The this compound core offers two primary handles for derivatization: the carboxylic acid at the 7-position and the chloro group at the 4-position.

Amide Bond Formation at the 7-Position

The carboxylic acid is readily converted to a wide array of amides, which can significantly impact the compound's biological activity and physicochemical properties.

2.1.1. Rationale for Amide Derivatization

Amide bonds are prevalent in pharmaceuticals due to their stability and ability to form hydrogen bonds with biological targets.[2] By coupling the carboxylic acid with a diverse set of amines, one can explore a vast chemical space and fine-tune the molecule's interaction with its target.

2.1.2. Standard Amide Coupling Protocol

-

Activation of the Carboxylic Acid: Dissolve this compound in a suitable aprotic solvent (e.g., DMF or DCM). Add a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and an additive like HOBt (hydroxybenzotriazole) to form an active ester.[3]

-

Addition of the Amine: To the activated carboxylic acid, add the desired primary or secondary amine. The reaction is typically stirred at room temperature for several hours to overnight.

-

Work-up and Purification: After the reaction is complete, the mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts. The final amide product is then purified by column chromatography or recrystallization.

Caption: Workflow for generating an amide library from the core acid.

Suzuki-Miyaura Cross-Coupling at the 4-Position

The chloro substituent at the 4-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties.[4][5]

2.2.1. Rationale for Suzuki-Miyaura Coupling

This reaction allows for the formation of a carbon-carbon bond, enabling the introduction of a wide range of substituents that can explore different binding pockets of a target protein and modulate properties like solubility and metabolic stability.[6]

2.2.2. General Suzuki-Miyaura Coupling Protocol

-

Reaction Setup: In a reaction vessel, combine the this compound derivative (ester or amide), a boronic acid or boronate ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system (e.g., DME/water or toluene).[6][7]

-

Reaction Execution: The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Caption: Workflow for Suzuki-Miyaura cross-coupling at the 4-position.

Section 3: Biological Evaluation and Structure-Activity Relationship (SAR)

Derivatives of indole carboxylic acids have shown promise in a variety of therapeutic areas, particularly as anticancer agents. The following sections outline potential biological targets and a general approach to SAR studies.

Potential Biological Targets and Signaling Pathways

Indole-based compounds are known to interact with a multitude of biological targets. For the this compound scaffold, key areas of interest include:

-

Kinase Inhibition: Many indole derivatives are potent inhibitors of various protein kinases, which are often dysregulated in cancer. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and indole compounds have been shown to modulate this pathway.[8]

-

Inhibition of Anti-apoptotic Proteins: The Bcl-2 family of proteins, particularly Mcl-1, are crucial for cancer cell survival. Tricyclic indole carboxylic acids have been identified as potent inhibitors of Mcl-1, inducing apoptosis in cancer cells.[1]

-

Tubulin Polymerization Inhibition: Some indole derivatives have been found to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[9]

Caption: Potential biological activities of this compound derivatives.

Structure-Activity Relationship (SAR) Insights

A systematic SAR study is crucial for optimizing the potency and selectivity of lead compounds. Based on literature for related scaffolds, the following general trends can be anticipated:

| Position of Modification | Type of Modification | Expected Impact on Activity |

| 7-position (Carboxylic Acid) | Conversion to amides with various amines | Modulates hydrogen bonding interactions and physicochemical properties. Bulky or lipophilic amines may enhance binding to hydrophobic pockets. |

| 4-position (Chloro Group) | Replacement with aryl/heteroaryl groups via Suzuki coupling | Can significantly enhance potency by accessing additional binding sites. The nature of the substituent (electron-donating or -withdrawing) can influence activity. |

| Indole N-H | Alkylation or acylation | Can modulate the electronic properties of the indole ring and introduce new interaction points. |

3.2.1. In Vitro Biological Assays

A standard panel of in vitro assays should be employed to evaluate the biological activity of the synthesized derivatives:

-

Antiproliferative Assays: The cytotoxicity of the compounds against a panel of cancer cell lines (e.g., breast, lung, colon) is typically assessed using assays like the MTT or SRB assay to determine IC₅₀ values.[10][11]

-

Kinase Inhibition Assays: For compounds targeting specific kinases, in vitro kinase assays are used to determine their inhibitory potency (IC₅₀ or Kᵢ values).

-

Cell Cycle Analysis: Flow cytometry can be used to determine if the compounds induce cell cycle arrest at a particular phase.[9]

-

Apoptosis Assays: Assays such as Annexin V/PI staining can confirm if the observed cytotoxicity is due to the induction of apoptosis.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its amenability to derivatization at two key positions allows for the creation of large and diverse chemical libraries. A systematic approach to synthesis, derivatization, and biological evaluation, guided by rational drug design and a thorough understanding of SAR, will be critical for unlocking the full therapeutic potential of this versatile chemical core. The methodologies and insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery.

References

- 1. Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. growingscience.com [growingscience.com]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of novel 4,7-dihydroxycoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 4-Chloro-1H-indole-7-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of 4-Chloro-1H-indole-7-carboxylic acid, a molecule of significant interest in contemporary drug discovery and development. As the solubility and stability of a compound are paramount to its developability, this document synthesizes foundational principles with actionable, field-proven methodologies to empower researchers in their characterization efforts. The insights and protocols herein are presented with the understanding that while direct experimental data for this specific molecule is limited, a robust analytical framework can be constructed by leveraging data from structurally analogous compounds.

Foundational Physicochemical Profile

A thorough understanding of a molecule's intrinsic properties is the bedrock of any successful development campaign. For this compound, we begin by examining its core structural features and predicted characteristics.

The molecule consists of an indole scaffold, a five-membered nitrogen-containing heterocycle fused to a benzene ring. This core is substituted with a chlorine atom at the 4-position and a carboxylic acid group at the 7-position. The presence of the acidic carboxylic acid moiety and the polar indole ring, combined with the lipophilic chlorine atom, results in a molecule with a nuanced solubility and stability profile.

A key determinant of aqueous solubility and absorption is the acid dissociation constant (pKa). For the parent compound, 1H-indole-7-carboxylic acid, a predicted pKa is approximately 4.55.[1] The electron-withdrawing nature of the chlorine atom at the 4-position is expected to slightly increase the acidity of the carboxylic acid, resulting in a slightly lower pKa for this compound. This predicted acidity suggests that the compound's solubility will be highly dependent on pH, with significantly greater solubility in neutral to basic conditions where the carboxylic acid is deprotonated to the more soluble carboxylate form.

Solubility Characterization: A Multipronged Approach

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its dissolution rate, bioavailability, and overall therapeutic efficacy. A comprehensive solubility assessment in various media is therefore essential.

Aqueous Solubility and pH-Dependence

Table 1: Predicted and Analog-Informed Aqueous Solubility

| Compound | Condition | Solubility | Citation |

| This compound | pH > pKa | Expected to be high | - |

| This compound | pH < pKa | Expected to be low | - |

| 4-chloroindole-3-acetic acid | pH 7, 22°C | 3.97 g/L | |

| Indole-7-carboxylic acid | Water | Soluble | [2] |

Solubility in Organic Solvents

Solubility in organic solvents is crucial for various stages of drug development, including synthesis, purification, and formulation. For this compound, solubility is anticipated in polar organic solvents due to the presence of the carboxylic acid and the indole N-H group, which can participate in hydrogen bonding.

Data for analogous compounds supports this prediction. 4-chloroindole is soluble in ethanol at a concentration of 50 mg/mL.[3] 4-chloroindole-3-acetic acid is reported to be soluble in methanol and ethanol. Indole-2-carboxylic acid has been shown to be soluble in a range of polar solvents including methanol, ethanol, propanols, and ethyl acetate.[4]

Table 2: Solubility of Analogous Compounds in Organic Solvents

| Compound | Solvent | Solubility | Citation |

| 4-chloroindole | Ethanol | 50 mg/mL | [3] |

| 4-chloroindole-3-acetic acid | Methanol | Soluble | |

| 4-chloroindole-3-acetic acid | Ethanol | Soluble | |

| Indole-2-carboxylic acid | Methanol | Soluble | [4] |

| Indole-2-carboxylic acid | Ethanol | Soluble | [4] |

| Indole-2-carboxylic acid | Ethyl Acetate | Soluble | [4] |

Experimental Protocols for Solubility Determination

To obtain reliable and reproducible solubility data, standardized experimental protocols are essential. The following outlines the methodologies for determining both thermodynamic and kinetic solubility.

This method determines the equilibrium solubility of a compound, representing the true solubility under given conditions.

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvent (e.g., purified water, pH-adjusted buffers, various organic solvents).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation and/or filtration using a chemically inert filter (e.g., PTFE).

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution, typically in dimethyl sulfoxide (DMSO).

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Add a small volume of the DMSO stock solution to the wells of a microtiter plate.

-

Aqueous Buffer Addition: Add the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4) to the wells.

-